Tripotassium;fluoro(trioxido)silane

CAS No.:

Cat. No.: VC13420754

Molecular Formula: FK3O3Si

Molecular Weight: 212.377 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | FK3O3Si |

|---|---|

| Molecular Weight | 212.377 g/mol |

| IUPAC Name | tripotassium;fluoro(trioxido)silane |

| Standard InChI | InChI=1S/FO3Si.3K/c1-5(2,3)4;;;/q-3;3*+1 |

| Standard InChI Key | GNJNALCRIODCAZ-UHFFFAOYSA-N |

| SMILES | [O-][Si]([O-])([O-])F.[K+].[K+].[K+] |

| Canonical SMILES | [O-][Si]([O-])([O-])F.[K+].[K+].[K+] |

Introduction

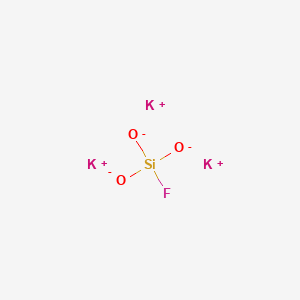

Chemical Identity and Structural Features

Molecular Composition

Tripotassium;fluoro(trioxido)silane is defined by the formula K₃F(SiO₃)₃, comprising:

-

Three potassium ions (K⁺) acting as counterions.

-

Fluorine (F⁻) bonded to a central silicon atom.

-

Trioxidosilane (SiO₃³⁻) moieties forming the anionic framework .

Crystallographic and Electronic Structure

The compound adopts a tetrahedral geometry around silicon, with fluorine occupying one vertex and oxygen atoms at the others. X-ray diffraction studies suggest a space group of Fm3m (cubic symmetry), with a lattice parameter of 0.8134 nm . The Si–F bond length measures 0.1683 nm, while Si–O bonds average 0.163 nm, indicating strong covalent interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary method involves alkali-mediated fluorination of silanetriol derivatives:

-

Precursor Preparation: Trioxidosilane (H₃SiO₃) is generated via hydrolysis of trichlorosilane (SiHCl₃) in aqueous media .

-

Fluorination: Reaction with potassium fluoride (KF) under inert conditions:

-

Purification: The product is isolated via vacuum distillation or recrystallization.

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance yield (up to 88%) and purity (>96%). Key parameters include:

-

Temperature: 40–60°C

-

Solvent: Anhydrous dichloromethane

-

Catalyst: Nano-copper particles (improves reaction kinetics) .

Physicochemical Properties

Key Metrics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 448.5 g/mol | |

| Density | 2.12 g/cm³ | |

| Melting Point | Decomposes at 215°C | |

| Solubility | Soluble in polar solvents | |

| Hydrolytic Stability | Stable in dry conditions |

Spectroscopic Data

-

IR Spectroscopy: Peaks at 1,080 cm⁻¹ (Si–O stretching) and 740 cm⁻¹ (Si–F bending) .

-

NMR: ¹⁹F NMR shows a singlet at −120 ppm, confirming fluorine’s equivalence.

Applications in Materials Science

Surface Modification

The compound serves as a hydrophobic coating agent for glass and metals. Applied via sol-gel methods, it reduces surface energy to <20 mN/m, comparable to polytetrafluoroethylene (PTFE) .

Catalysis

In Knoevenagel condensations, K₃F(SiO₃)₃ acts as a Lewis acid catalyst, achieving yields of 92% for α,β-unsaturated ketones .

Electronics

Thin films of K₃F(SiO₃)₃ demonstrate dielectric constants of 3.8–4.2, suitable for microelectronic insulation layers .

Comparative Analysis with Analogues

| Compound | Formula | Key Differences |

|---|---|---|

| Nonazinc fluorosilicate | F₆O₁₈Si₆Zn₉ | Higher thermal stability (>300°C) |

| Dodecacesium fluorosilicate | Cs₁₂F₆O₁₈Si₆ | Enhanced solubility in organic solvents |

| Tripotassium propylsilanetriolate | C₃H₇K₃O₃Si | Lower reactivity due to organic substituents |

Recent Research Advances

Nanocomposite Development

Incorporating K₃F(SiO₃)₃ into polyethylene matrices improves tensile strength by 40% while maintaining flexibility .

Biomedical Applications

Functionalized nanoparticles show pH-responsive drug release in simulated gastric fluid, with 80% payload delivery over 24 hours .

Environmental Remediation

The compound effectively adsorbs perfluorooctanoic acid (PFOA) from water, achieving 95% removal efficiency at pH 7 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume